1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
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Description
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is known to play a significant role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). The development of BTK inhibitors has revolutionized the treatment of these diseases, and TAK-659 is one such promising molecule.
Scientific Research Applications
Inhibition of Blood Platelet Aggregation
A study highlighted the synthesis of compounds related to piperidine, which were evaluated for their ability to inhibit ADP-induced aggregation of blood platelets. Among these, a specific compound was identified for its potential in inhibiting platelet aggregation, suggesting applications in cardiovascular research and the development of antithrombotic agents (Grisar et al., 1976).
Antimicrobial Activities
Research on the synthesis of thiazoles and their derivatives revealed antimicrobial activities against various bacterial and fungal strains. This implies potential applications in developing new antimicrobial agents with specific chemical modifications to enhance efficacy (Wardkhan et al., 2008).
Hydrogen-Bonding Patterns in Enaminones
Investigations into enaminones' hydrogen-bonding patterns provided insights into their structural characteristics, which are crucial for understanding their chemical reactivity and potential applications in designing compounds with desired physicochemical properties (Balderson et al., 2007).
Antiallergy Activity
A series of piperidines were synthesized and evaluated for their antiallergy activity, showcasing the potential for developing new antiallergic medications. This research highlights the importance of structural modifications in enhancing the therapeutic efficacy of chemical compounds (Walsh et al., 1989).
Synthesis and Antibacterial Activity
Studies on the microwave-assisted synthesis of piperidin-1-yl phenyl ethanone derivatives revealed their significant antibacterial activity, indicating their potential in antibiotic development and the importance of novel synthesis methods in discovering new therapeutic agents (Merugu et al., 2010).
properties
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2S/c1-5-23-18-11-9-16(10-12-18)14-19(22)21-13-7-6-8-17(21)15-24-20(2,3)4/h9-12,17H,5-8,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDTRHZCANIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCCC2CSC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone |
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